molecular formula C14H14ClN3OS B2762417 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879936-08-0

5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2762417
CAS No.: 879936-08-0
M. Wt: 307.8
InChI Key: UFKPZRFGALGYSU-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by:

  • A chlorine atom at position 5 of the pyrimidine ring.
  • A methylsulfanyl group (-SCH₃) at position 2.
  • A 2,5-dimethylphenyl group attached via the carboxamide moiety at position 3.

Its structural features, such as the electron-withdrawing chlorine and hydrophobic methyl groups, influence its solubility, bioavailability, and target binding.

Properties

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-8-4-5-9(2)11(6-8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKPZRFGALGYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated pyrimidine ring, a dimethylphenyl moiety, and a methylsulfanyl group, which may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrimidine derivatives often exhibit significant anticancer properties. A study evaluating various substituted pyrimidines found that certain analogs demonstrated potent cytotoxicity against cancer cell lines, with IC50 values as low as 1.4 µM . The presence of electron-donating groups, such as methyl or methoxy substituents on the phenyl rings, has been correlated with enhanced activity against specific cancer types.

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with various molecular targets, including enzymes involved in nucleotide synthesis and pathways related to cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis .

Antioxidant and Antimicrobial Activity

Pyrimidine derivatives have also been recognized for their antioxidant properties. The compound's sulfanyl group may contribute to its ability to scavenge free radicals and mitigate oxidative stress. Additionally, studies have reported antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .

In Vitro Studies

In vitro assays conducted on various cancer cell lines (e.g., MCF-7, PC3) revealed that the compound exhibited notable cytotoxicity. For instance, a related study indicated that certain pyrimidine derivatives had IC50 values ranging from 1.4 to 2.0 µM against prostate cancer cells . These findings underscore the potential of this compound as an effective anticancer agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications on the pyrimidine core significantly affect biological activity. For example, the introduction of methyl groups at specific positions on the phenyl ring has been linked to enhanced cytotoxicity and selectivity towards cancer cells .

Data Summary

Biological Activity IC50 Values (µM) Targeted Cell Lines
Cytotoxicity1.4 - 2.0MCF-7, PC3
Antioxidant ActivityN/AVarious
Antimicrobial ActivityN/AE. coli, S. aureus

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines.

Case Studies and Findings

  • A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against ovarian and colon cancer cell lines, with GI50 values indicating substantial potency (e.g., GI50 = 1.9 µM against pancreatic carcinoma) .
  • Another investigation reported that structural modifications in similar sulfonamide derivatives could enhance antiproliferative effects, suggesting a structure-activity relationship that warrants further exploration .

Antimicrobial Activity

The antimicrobial potential of 5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been a focal point in research.

Research Findings

  • A comparative study highlighted that related sulfonamide derivatives displayed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .
  • The compound's ability to disrupt cellular processes in bacteria positions it as a promising candidate for further development in antimicrobial therapies .

Data Summary Table

Application TypeTested CompoundMIC/IC50 ValuesRemarks
AnticancerThis compoundGI50 = 1.9 µMEffective against pancreatic carcinoma
AntimicrobialRelated sulfonamide derivativesMIC = 15.62 - 31.25 μmol/LEffective against MRSA

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituents (Position 2) Aromatic Ring Substituents Molecular Formula Molecular Weight CAS Number Key References
Target Compound : 5-Chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide Methylsulfanyl (-SCH₃) 2,5-Dimethylphenyl C₁₅H₁₅ClN₄OS 358.82 Not explicitly listed
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl (-SC₂H₅) 4-Sulfamoylphenyl C₂₁H₂₁ClN₆O₃S₂ 513.01 838813-98-2
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-Fluorobenzylsulfanyl 4-Sulfamoylphenethyl C₂₁H₁₉ClFN₃O₃S₂ 512.98 873082-64-5
5-Chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide Methylsulfanyl (-SCH₃) 4-Piperazine-carbonylphenyl C₁₉H₂₂ClN₅O₂S 419.94 1181866-94-3
5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Propylsulfanyl (-SC₃H₇) 5-Chloro-2-methoxyphenyl C₁₅H₁₅Cl₂N₃O₂S 372.27 880396-04-3
5-Chloro-N-(2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl (-SC₂H₅) 2-Methoxyphenyl C₁₄H₁₄ClN₃O₂S 343.80 835895-77-7
5-Chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide Methylsulfanyl (-SCH₃) 4-Ethyl(phenyl)sulfamoylphenyl C₂₀H₁₉ClN₄O₃S₂ 470.98 D054-0204*

Key Observations

Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound (vs. Ethylsulfanyl and propylsulfanyl groups (e.g., in and ) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Aromatic Ring Modifications :

  • The 2,5-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with sulfamoylphenyl groups (e.g., ) that introduce hydrogen-bonding capabilities.
  • Piperazine-containing derivatives (e.g., ) are often explored for CNS applications due to improved blood-brain barrier penetration.

Pharmacological Potential: Compounds with sulfamoyl groups (e.g., ) are frequently associated with kinase or protease inhibition, as sulfonamides mimic phosphate groups in ATP-binding sites . The 4-fluorobenzylsulfanyl derivative () may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.

Synthetic Accessibility :

  • The target compound’s simpler substituents (methylsulfanyl, dimethylphenyl) suggest easier synthesis compared to derivatives requiring multi-step sulfamoylation (e.g., ).

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